molecular formula C19H24N2O2S B11326475 4-(butylsulfanyl)-1-(4-ethoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

4-(butylsulfanyl)-1-(4-ethoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11326475
M. Wt: 344.5 g/mol
InChI Key: JSXHOBLXQHWHJA-UHFFFAOYSA-N
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Description

4-(BUTYLSULFANYL)-1-(4-ETHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound belonging to the class of cyclopenta[d]pyrimidines. This compound is characterized by its unique structure, which includes a butylsulfanyl group and an ethoxyphenyl group attached to a cyclopenta[d]pyrimidin-2-one core. The compound’s structure imparts specific chemical properties that make it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-(BUTYLSULFANYL)-1-(4-ETHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as zeolite nano-gold, and specific reagents to achieve the desired regioselectivity and yield . Industrial production methods may involve optimizing these reactions for scale-up, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can target the carbonyl group in the cyclopenta[d]pyrimidin-2-one core.

    Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. .

Scientific Research Applications

4-(BUTYLSULFANYL)-1-(4-ETHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(BUTYLSULFANYL)-1-(4-ETHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding interactions and molecular dynamics provide insights into its mechanism of action .

Comparison with Similar Compounds

Similar compounds to 4-(BUTYLSULFANYL)-1-(4-ETHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE include other cyclopenta[d]pyrimidines and pyrido[4,3-d]pyrimidines. These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities.

Properties

Molecular Formula

C19H24N2O2S

Molecular Weight

344.5 g/mol

IUPAC Name

4-butylsulfanyl-1-(4-ethoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C19H24N2O2S/c1-3-5-13-24-18-16-7-6-8-17(16)21(19(22)20-18)14-9-11-15(12-10-14)23-4-2/h9-12H,3-8,13H2,1-2H3

InChI Key

JSXHOBLXQHWHJA-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC(=O)N(C2=C1CCC2)C3=CC=C(C=C3)OCC

Origin of Product

United States

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